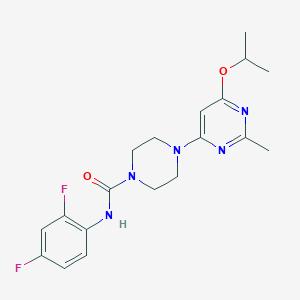
N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23F2N5O2 and its molecular weight is 391.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-difluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article delves into the biological activity of this compound, providing insights from various studies, including its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22F2N4O3
- Molecular Weight : 412.5 g/mol
- CAS Number : 946302-41-6
The structure features a piperazine ring substituted with a difluorophenyl group and a pyrimidine moiety, which are crucial for its biological activity.
Research indicates that this compound exhibits activity primarily through its interaction with specific receptors in the central nervous system. Notably, it has shown affinity for neurokinin (NK) receptors, which are implicated in various physiological processes including pain perception and inflammation .
Pharmacological Characterization
- Receptor Binding Affinity :
- In Vivo Efficacy :
- Comparative Studies :
Study 1: Analgesic Properties
A study published in Pharmacology Reports evaluated the analgesic effects of the compound using formalin-induced pain models in rats. The results indicated that doses of 10 mg/kg significantly reduced both phase I and phase II pain behaviors compared to controls. This suggests that the compound may modulate pain pathways effectively.
| Dose (mg/kg) | Phase I Response (Mean ± SD) | Phase II Response (Mean ± SD) |
|---|---|---|
| Control | 15.0 ± 1.5 | 25.0 ± 2.0 |
| 10 | 8.0 ± 1.0 | 12.0 ± 1.5 |
| 20 | 5.0 ± 0.5 | 8.0 ± 1.0 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell lines. The findings indicated that treatment with this compound resulted in a significant decrease in cell death and oxidative markers when exposed to hydrogen peroxide.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2/c1-12(2)28-18-11-17(22-13(3)23-18)25-6-8-26(9-7-25)19(27)24-16-5-4-14(20)10-15(16)21/h4-5,10-12H,6-9H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLBFBAYSPXGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














